molecular formula C15H21N3O3 B2459779 2-{[2-(1-Cyclohexenyl)ethyl]amino}-4-(methoxymethyl)-5-pyrimidinecarboxylic acid CAS No. 1775441-50-3

2-{[2-(1-Cyclohexenyl)ethyl]amino}-4-(methoxymethyl)-5-pyrimidinecarboxylic acid

Cat. No. B2459779
CAS RN: 1775441-50-3
M. Wt: 291.351
InChI Key: AGHNMNKUXIZAFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(1-Cyclohexenyl)ethyl]amino}-4-(methoxymethyl)-5-pyrimidinecarboxylic acid, commonly known as CPEP, is a pyrimidine derivative that has been extensively studied for its potential applications in scientific research. CPEP has been found to have a wide range of biochemical and physiological effects, making it a promising compound for various research applications.

Mechanism of Action

The mechanism of action of CPEP is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. CPEP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
CPEP has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and suppress tumor growth in animal models. CPEP has also been found to have anti-viral activity against various viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B virus (HBV). In addition, CPEP has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

CPEP has several advantages as a research tool. It is relatively easy to synthesize and has a high purity, making it a reliable compound for experiments. It also has a wide range of biological activities, making it a versatile tool for investigating various biological processes. However, there are also limitations to using CPEP in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate the interpretation of results. In addition, CPEP is not a clinically approved drug, so its potential for translation to the clinic is uncertain.

Future Directions

There are several future directions for research on CPEP. One area of interest is the development of CPEP derivatives with improved activity and selectivity. Another area of research is the investigation of the mechanism of action of CPEP, which could lead to the identification of new targets for drug discovery. Additionally, CPEP could be used in combination with other drugs to enhance their efficacy and reduce side effects. Overall, CPEP is a promising compound for scientific research, and further studies are needed to fully understand its potential applications.

Synthesis Methods

The synthesis of CPEP involves the reaction of 2-(1-cyclohexenyl)ethylamine with 4-(methoxymethyl)-5-(methylthio)pyrimidine-2-carboxylic acid in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to CPEP by the addition of an acid. The yield of CPEP can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of reagents used.

Scientific Research Applications

CPEP has been widely used in scientific research due to its potential applications in various fields. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising compound for drug discovery and development. CPEP has also been used as a tool for studying the role of pyrimidine derivatives in biological systems, as well as for investigating the mechanism of action of other compounds.

properties

IUPAC Name

2-[2-(cyclohexen-1-yl)ethylamino]-4-(methoxymethyl)pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-21-10-13-12(14(19)20)9-17-15(18-13)16-8-7-11-5-3-2-4-6-11/h5,9H,2-4,6-8,10H2,1H3,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHNMNKUXIZAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=NC=C1C(=O)O)NCCC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.